Compound Description: Bortezomib ([(1R)-3-methyl-1-[[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl]amino]carbonyl]-phenylalanyl-N-(pyrazin-2-ylcarbonyl)-L-phenylalaninamide) is a clinically used proteasome inhibitor for treating multiple myeloma. []
Relevance: Bortezomib, like (R)-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate, contains a pyrazine-2-carboxamide moiety. [] This suggests potential shared chemical properties or biological activity profiles between the two compounds.
Compound Description: This compound serves as a key intermediate in the synthesis of bortezomib. []
Relevance: This intermediate shares the tert-butyl carbamate protecting group with (R)-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate, highlighting a common synthetic strategy in their preparation. []
Compound Description: This compound is another crucial intermediate in the synthesis of bortezomib. []
Relevance: While lacking the pyrazine ring, this intermediate shares the (1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl moiety with the final bortezomib structure, showcasing a step-wise assembly approach where the pyrazine moiety is incorporated later. [] This highlights the modular nature of drug design where different pharmacophores are added sequentially.
Pyrazine-2-carboxylic acid
Compound Description: This simple heterocyclic carboxylic acid serves as the direct precursor for introducing the pyrazine-2-carboxamide moiety in bortezomib. []
Relevance: The presence of pyrazine-2-carboxylic acid in the synthesis of bortezomib emphasizes the structural significance of the pyrazine-2-carboxamide group in both bortezomib and (R)-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate, suggesting a potential pharmacophore. []
Compound Description: LC15-0133 is a novel dipeptidyl peptidase-4 inhibitor under investigation as a potential therapeutic for diabetes. [] It exhibits species-specific metabolism, with a unique C-demethylated metabolite observed only in rat liver microsomes. []
Relevance: Both LC15-0133 and (R)-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate feature a substituted pyrrolidine ring. [] While the substituents and their positions differ, this structural similarity might point towards potential shared targets or mechanisms of action, especially considering the involvement of both compounds in metabolic pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Defactinib (a new drug) blocks substances (proteins) in the body, called focal adhesionkinase. FAK inhibitors are drugs that can block these proteins.
Defactinib (orally bioavailable, small-molecule focal adhesive kinase [FAK] inhibitor) has potential antiangiogenic or antineoplastic effects.
Defactinib is being investigated as a treatment for Malignant Pleural Mesothelioma.
Mechanism of action of Defactinib
Focal adhesion-kinase (FAK), a nonreceptor tyrosinekinase, plays a crucial role in many oncogenic pathways. The maximum inhibition of FAK autophosphorylation is achieved at 10 uM. It is less effective against PYK2. Although it does not cause cytotoxicity, Defactinib restores taxane-resistant cell chemosensitivity to paclitaxel. It is orally available and can inhibit FAK.
Defactinib inhibits FAK. This could prevent integrin-mediated activation of many downstream signal transduction pathways, including PI3K/Akt and RAS/MEK/ERK. Thus, it may inhibit tumor cell migration, proliferation, survival, and angiogenesis. FAK, a signal transducer of integrins and a tyrosine-kinase, is usually activated through binding to integrins within the extracellular matrix (ECM). However, this may be increased or activated in certain tumor cell types.
Bioactivity of defactinib
Defactinib paclitaxel combined with HeyA8 cells decreases proliferation and promotes apoptosis. Defactinib (50mg/kg p.o. Enhances tumor growth inhibition using paclitaxel
Uses of defactinib
A potent inhibitor of FAK. Prevents tumor spread and invasion; preferentially targets tumor stem cells in mouse xenograft models.